An In-depth Technical Guide to 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid, a compound of significant interest in the field of medicinal chemistry. As a Senior Application Scientist, the following sections are designed to offer not only technical data but also insights into the rationale behind its use and experimental design.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone ring is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic compounds with diverse biological activities. Its three-dimensional, non-planar structure allows for a greater exploration of chemical space compared to flat aromatic rings, which can lead to enhanced target specificity and improved pharmacokinetic profiles. The compound 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid incorporates this valuable motif, presenting a versatile platform for the development of novel therapeutic agents. The presence of the bromophenyl group offers a site for further chemical modification, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives, making it a valuable building block for creating libraries of potential drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 284.11 g/mol | [1][2] |
| CAS Number | 226881-07-8, 91348-51-5 | , [3][4][5] |
| Melting Point | 162.00°C - 163.00°C | [6] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General chemical knowledge |
Synthesis of 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a one-pot reaction between an appropriately substituted aniline and itaconic acid. This straightforward and efficient method makes this class of compounds readily accessible for research purposes.
Synthetic Workflow
The synthesis involves the nucleophilic addition of the aniline to the double bond of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Caption: General synthetic workflow for 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on the synthesis of similar compounds.[7][8]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and itaconic acid (1.1-1.5 equivalents).
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Solvent Addition: Add a suitable solvent, such as water or glacial acetic acid. Water is a more environmentally friendly option, while acetic acid can sometimes lead to higher yields.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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If a precipitate has formed, collect it by filtration.
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If no precipitate forms, the product may be isolated by extraction. If water was used as the solvent, acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
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-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid.
Spectral Analysis
The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.
Expected ¹H NMR Spectral Data
Based on the analysis of structurally related compounds, the following proton NMR signals are anticipated (in DMSO-d₆):[7][9]
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Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, corresponding to the four protons of the 1,4-disubstituted benzene ring.
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Pyrrolidinone Ring Protons:
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A multiplet around δ 3.8-4.0 ppm for the two protons of the N-CH₂ group.
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A multiplet around δ 3.3-3.5 ppm for the proton at the chiral center (CH-COOH).
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Two multiplets in the range of δ 2.6-2.9 ppm for the two diastereotopic protons of the CH₂ group adjacent to the carbonyl.
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-
Carboxylic Acid Proton: A broad singlet at δ > 12 ppm.
Expected ¹³C NMR Spectral Data
The anticipated carbon NMR signals are as follows (in DMSO-d₆):[7][9]
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Carbonyl Carbons: Two signals in the range of δ 170-175 ppm for the carboxylic acid and the lactam carbonyls.
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Aromatic Carbons: Signals in the range of δ 115-140 ppm, including the carbon attached to the bromine atom.
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Pyrrolidinone Ring Carbons:
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A signal around δ 50 ppm for the N-CH₂ carbon.
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A signal around δ 35-40 ppm for the CH-COOH carbon.
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A signal around δ 30-35 ppm for the CH₂ carbon adjacent to the carbonyl.
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Expected Infrared (IR) Spectral Data
The IR spectrum is expected to show the following characteristic absorption bands:[10]
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O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.
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C=O Stretches: Two distinct carbonyl absorption bands, one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the lactam (around 1670-1690 cm⁻¹).
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C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.
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C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Potential Applications in Drug Discovery
The 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold is a promising starting point for the development of new drugs targeting a variety of diseases. The general class of 2-oxopyrrolidine derivatives has shown a wide range of biological activities.
Rationale for Biological Screening
Caption: Rationale for exploring the biological potential of the core scaffold.
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Anticancer Activity: Numerous studies have demonstrated the anticancer potential of 5-oxopyrrolidine derivatives.[8][11] The rigid pyrrolidinone core can serve as a scaffold to position functional groups in a specific orientation to interact with biological targets such as enzymes or receptors involved in cancer progression.
-
Antimicrobial Activity: The pyrrolidinone nucleus is present in several natural and synthetic antimicrobial agents. Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown promising activity against various bacterial and fungal strains.[7][12] The lipophilic bromophenyl group may enhance membrane permeability, a desirable feature for antimicrobial drugs.
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Neuroprotective Effects: The 2-oxopyrrolidine ring is a key feature of the "racetam" class of nootropic drugs. Research has also explored 5-oxopyrrolidine derivatives as potential agents for neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase.[13][14]
-
Anti-inflammatory Properties: Some pyrrolidinone derivatives have been investigated for their anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[15]
Conclusion and Future Directions
1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid represents a valuable and versatile chemical entity for medicinal chemists. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting point for the generation of compound libraries for high-throughput screening. Future research should focus on the synthesis and biological evaluation of a diverse set of derivatives to explore the full therapeutic potential of this promising scaffold. The insights gained from such studies will undoubtedly contribute to the development of novel and effective treatments for a range of human diseases.
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[Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and - Semantic Scholar]([Link]
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